Isofulminic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

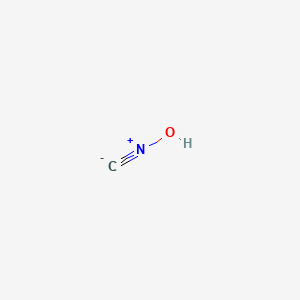

Fulminic acid is a nitrile oxide resulting from the oxidation of hydrogen cyanide. It is a hydracid, a nitrile oxide and a one-carbon compound. It is a conjugate acid of a fulminate.

Aplicaciones Científicas De Investigación

Astronomical Detection

Isofulminic acid is recognized for its potential in astronomical studies. Its high polarity makes it a suitable candidate for detection using radio telescopes. The compound's spectral lines can be observed in the microwave region, which is beneficial for identifying its presence in interstellar environments. Studies have indicated that this compound could be part of complex organic chemistry occurring in space, contributing to our understanding of the molecular universe .

Microwave Spectroscopy

Research involving microwave spectroscopy has provided insights into the structural characteristics of this compound. Ab initio calculations have been employed to predict its rotational spectra, which are crucial for confirming its existence and understanding its behavior under different conditions. These studies help elucidate the molecular interactions and bonding characteristics of this compound, enhancing our knowledge of similar compounds .

Theoretical Chemistry

This compound serves as a model compound in theoretical chemistry for studying hydrogen bonding and molecular interactions. Computational methods, including density functional theory and ab initio calculations, have been utilized to explore the stability and reactivity of this compound and its clusters with water molecules. These theoretical investigations provide valuable data on the thermodynamic properties and potential reaction pathways involving this compound .

Photochemistry Studies

The photochemical behavior of this compound has been investigated to understand its stability and reactivity under light exposure. Studies have shown that it can form hydrogen-bonded complexes with other molecules, which may influence its photochemical pathways. This research is essential for developing applications in materials science and understanding atmospheric chemistry processes .

Case Study 1: Detection in Astrobiology

A study conducted using radio telescopes aimed to detect this compound in the interstellar medium. The findings suggested that the presence of this compound could indicate complex organic processes occurring in space, thus providing insights into the origins of life on Earth.

Case Study 2: Theoretical Investigations

Research utilizing computational chemistry methods explored the interaction between this compound and water molecules. The results indicated that these interactions could significantly affect the stability and reactivity of the compound, paving the way for further studies on hydrogen-bonded systems.

Propiedades

Número CAS |

506-85-4 |

|---|---|

Fórmula molecular |

CHNO |

Peso molecular |

43.025 g/mol |

Nombre IUPAC |

formonitrile oxide |

InChI |

InChI=1S/CHNO/c1-2-3/h1H |

Clave InChI |

UXKUODQYLDZXDL-UHFFFAOYSA-N |

SMILES |

[C-]#[N+]O |

SMILES canónico |

C#[N+][O-] |

Sinónimos |

HONC acid isofulminic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.